Quinocarmycin citrate is classified as an antitumor antibiotic. It was isolated from Streptomyces melanovinaceus, a species known for producing various bioactive compounds. The compound exhibits activity against certain Gram-positive bacteria but shows limited effects on Gram-negative strains. Its classification as an antitumor agent is based on its ability to inhibit tumor cell growth and its mechanism of action, which involves interference with nucleic acid synthesis .
The synthesis of quinocarmycin citrate involves several key steps:
Quinocarmycin citrate features a complex molecular structure characterized by an isoquinoline backbone. The key structural components include:
The molecular formula of quinocarmycin citrate is CHNO, with a molecular weight of approximately 522.5 g/mol .
Quinocarmycin citrate participates in several chemical reactions, primarily involving nucleophilic attacks on its electrophilic centers:
The mechanism by which quinocarmycin citrate exerts its antitumor effects involves several steps:
Studies have shown that treatment with quinocarmycin citrate at concentrations as low as can lead to substantial reductions in viable cell counts within 24 hours .
Quinocarmycin citrate exhibits several notable physical and chemical properties:
These properties make quinocarmycin citrate suitable for pharmaceutical formulations aimed at cancer treatment .
Quinocarmycin citrate has several potential applications in scientific research and medicine:
Ongoing clinical trials aim to establish its efficacy and safety profile in humans, potentially leading to new treatment options for cancer patients .
Asymmetric synthesis of quinocarmycin derivatives leverages chiral auxiliaries and catalytic enantioselective methods to construct the complex tetrahydroisoquinoline-pyrrolidine core. A landmark approach by Ho and Garner utilized (R)-glycinol as a chiral building block, proceeding through a maleic monoamide intermediate that underwent cyclization to form the pyrrolidinedione scaffold. Subsequent photochemical rearrangement of a pyrrolotriazole intermediate generated the critical aziridinopyrrole structure, enabling stereocontrolled cycloaddition with chiral acrylamides to establish the diazabicyclo[3.2.1]octane framework [3].
A 2023 breakthrough employed iridium/copper relay catalysis for enantioselective reductive 1,3-dipolar cycloaddition of N-heteroaryl secondary amides. This method achieved the key pyrrolidine intermediate with three stereocenters in >90% ee and excellent exo-selectivity. The protocol's broad functional group tolerance allows diversification of quinocarmycin analogs while maintaining stereochemical fidelity [9].
Table 1: Asymmetric Synthesis Methods for Quinocarmycin Derivatives
Method | Key Intermediate | Stereochemical Outcome | Yield | Reference |
---|---|---|---|---|
Chiral glycinol approach | Aziridinopyrrole (VI) | Diastereoselective | 45-62% | [3] |
Iridium/copper catalysis | Pyrrolidine precursor | >90% ee, exo-selective | 85% | [9] |
Biomimetic Pictet-Spengler | Tetrahydroisoquinoline | Racemic | 70% | [5] |
Total syntheses of (-)-quinocarcin exemplify convergent strategies for assembling its tetracyclic architecture. Williams' seminal retrosynthesis disconnected the molecule into pyridone and amino aldehyde fragments, employing a biomimetic Pictet-Spengler cyclization to form the tetrahydroisoquinoline core. This approach required 22 linear steps but established foundational methodology for THIQ alkaloid synthesis [4] [2].
Katoh's innovative route featured dipolar cycloaddition between a chiral pyrrolidine and a protected D-threose derivative. The sequence achieved ring closure via ammonia-mediated cyclization to construct the isoquinoline moiety, followed by sodium cyanoborohydride reduction to install the stereocenter at C-1. This convergent approach improved overall efficiency (18 steps) [3]. The most concise synthesis to date (2023) combines three catalytic methods:
Reisman's aryne annulation strategy provided rapid access to the ABCD ring system via a palladium-catalyzed intramolecular coupling, demonstrating alternative disconnections for THIQ antibiotics [9].
Strategic modifications of quinocarmycin's structure have focused on the C10 position and oxazolidine ring to improve antitumor activity and pharmacokinetic properties. DX-52-1 emerged as a pivotal derivative formed by oxazolidine ring opening via cyanation of quinocarcin. This transformation exposed the C10 aromatic position for electrophilic substitution while converting quinocarmycin into a potent radixin-binding agent that inhibits cell migration [1] [8].
Systematic C10 derivatization yielded halogenated analogs with enhanced potency:
Radixin binding studies revealed DX-52-1's mechanism: covalent modification of the C-terminal actin-binding domain disrupts interactions with CD44 and F-actin, explaining its anti-migratory effects [1].
Table 2: Bioactivity of Key Quinocarmycin Derivatives
Derivative | Structural Feature | Biological Activity | Molecular Target |
---|---|---|---|
Quinocarmycin citrate | Oxazolidine ring closed | DNA strand scission (L1210 cells) | DNA processing enzymes |
DX-52-1 | Open oxazolidine, cyano group | Inhibits epithelial cell migration (IC₅₀ 0.1µM) | Radixin actin-binding domain |
10-Chloro-DX-52-1 | C10 chlorine substituent | Enhanced B16 melanoma inhibition | Radixin/CD44 complex |
10-Formyl-DX-52-1 | Aldehyde at C10 | Enables further conjugation | Not characterized |
Critical intermediates in quinocarmycin syntheses enable strategic convergence and stereochemical control:
Aziridinopyrrole (VI): Constructed through UV-induced rearrangement of pyrrolotriazoles, this strained system facilitates [3+2] cycloadditions to establish the bicyclic core. Its reactivity necessitates low-temperature handling (-78°C) [3].
Tetracyclic compound (XII): Formed via intramolecular Wittig cyclization of phosphonium salts under basic conditions. This intermediate contains the complete ABCD ring system of quinocarcin, requiring only functional group manipulations to reach the natural product [3].
DX-52-1: More than a bioactive derivative, this serves as the central intermediate for analog synthesis. Its accessible aromatic ring permits electrophilic substitutions (chlorination, bromination, formylation) that are incompatible with the parent oxazolidine structure [8].
Ortho-quinone monoacetal intermediates: Used in Matsumoto's THIQ synthesis, these compounds undergo BF₃·OEt₂-mediated spirocyclization to construct stereodefined quaternary centers, methodology applicable to quinocarmycin analogs [2].
Recent advances employ chiral sulfinimines as intermediates for diastereoselective nucleophilic addition. Reisman's approach leveraged a benzoquinone monoketal-derived sulfinimine to achieve spirocyclic THIQ formation with 74% yield and >20:1 dr [2] [9].
Table 3: Key Intermediates in Quinocarmycin Synthesis
Intermediate | Synthetic Role | Key Transformation | Downstream Product |
---|---|---|---|
Aziridinopyrrole (VI) | Dipolarophile for core construction | [3+2] Cycloaddition with acrylamides | Diazabicyclo[3.2.1]octane |
Phosphonium salt (XI) | Wittig precursor | Intramolecular cyclization | Tetracyclic core (XII) |
DX-52-1 | Versatile analog precursor | Electrophilic aromatic substitution | 10-Halo/OH/CHO derivatives |
Bromosulfinimine (39) | Chiral building block | Diastereoselective aryllithium addition | Spirocyclic THIQ scaffold |
The synthetic evolution of quinocarmycin citrate continues to leverage novel catalytic methodologies and intermediate diversification strategies. Recent breakthroughs in catalytic enantioselective reductive cycloadditions and late-stage C-H functionalization provide efficient access to structurally complex analogs with improved anticancer profiles [9] [4]. These advances highlight the interplay between synthetic innovation and biological discovery in developing next-generation tetrahydroisoquinoline antitumor agents.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: